N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation using acetyl chloride and an appropriate catalyst.
Attachment of the chlorobenzyl group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Temperature control: Maintaining optimal temperatures to ensure proper reaction kinetics.
Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or ion channels.
Pathways involved: Inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine.
Unique features: The presence of specific functional groups like the acetylphenyl and chlorobenzyl groups may confer unique biological activities and chemical properties.
Highlighting Uniqueness
Structural uniqueness: The combination of functional groups in this compound may result in distinct pharmacological profiles.
Biological activity: Differences in biological activity compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-6-9-18(10-7-15)23-21(27)17-8-11-20(26)24(13-17)12-16-4-2-3-5-19(16)22/h2-11,13H,12H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNQZDAFRBKRCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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